FMOC-D-TYR(ME)-OH

Peptide Synthesis Chiral Purity Quality Control

Select FMOC-D-TYR(ME)-OH (CAS 201335-88-8) for its permanent, metabolically stable O-methyl ether modification that eliminates tyrosine side-chain reactivity during SPPS. This high-purity (≥99.5% chiral HPLC) building block confers peptidase resistance and disrupts on-resin aggregation, ensuring superior crude peptide purity and extended in vivo half-life in peptide drug candidates.

Molecular Formula C25H23NO5
Molecular Weight 417.5 g/mol
CAS No. 201335-88-8
Cat. No. B557605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFMOC-D-TYR(ME)-OH
CAS201335-88-8
SynonymsFmoc-O-Methyl-D-Tyrosine; 201335-88-8; FMOC-D-TYR(ME)-OH; (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoicacid; Fmoc-D-4-Methoxyphenylalanine; Fmoc-4-Methoxy-D-Phenylalanine; fmoc-d-4-Methoxy-phe-oh; FMOC-D-TYR(ME); Fmoc-L-phe(4-OCH3)-OH; FMOC-D-4-MEO-PHE-OH; SCHEMBL2310128; FMOC-D-PHE(4-OME)-OH; FMOC-P-METHOXY-D-PHE-OH; CTK3J6790; FMOC-D-PHE(4-OCH3)-OH; MolPort-003-794-882; ZINC2560804; 0327AB; ANW-74558; CF-856; AKOS015837397; AB05424; AC-16884; AJ-40657; AK-45702
Molecular FormulaC25H23NO5
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C25H23NO5/c1-30-17-12-10-16(11-13-17)14-23(24(27)28)26-25(29)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1
InChIKeyJYQODLWFOPCSCS-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FMOC-D-TYR(ME)-OH (CAS 201335-88-8): A High-Purity, Fmoc-Protected O-Methyl-D-Tyrosine Building Block for Advanced Peptide Synthesis


FMOC-D-TYR(ME)-OH (CAS 201335-88-8) is an Fmoc-protected, non-canonical amino acid derivative classified as an O-methylated D-tyrosine . It serves as a specialized building block in solid-phase peptide synthesis (SPPS), distinguished by its methyl ether modification on the phenolic side chain, which eliminates the nucleophilic reactivity and hydrogen-bonding capacity of the native tyrosine hydroxyl group . This derivative is commercially available with high chiral purity, typically ≥99.5% by chiral HPLC , and exhibits solubility of 100 mg/mL in DMSO, a key parameter for coupling efficiency [1].

Why FMOC-D-TYR(ME)-OH Cannot Be Casually Substituted by Standard Fmoc-Tyrosine Derivatives


The procurement of Fmoc-D-Tyr(Me)-OH is a deliberate choice to address specific synthetic and functional challenges that standard Fmoc-tyrosine analogs cannot. Unprotected tyrosine residues (e.g., in Fmoc-D-Tyr-OH) are susceptible to deleterious side reactions during SPPS, including O-acylation and electrophilic aromatic substitution, which compromise yield and purity [1]. While Fmoc-D-Tyr(tBu)-OH provides a temporary, acid-labile protection, it reintroduces a reactive hydroxyl group upon final cleavage, which may be incompatible with subsequent bioconjugation steps or the desired pharmacological profile of the final peptide . The O-methyl ether in Fmoc-D-Tyr(Me)-OH is a permanent, metabolically stable modification that imparts unique conformational and pharmacological properties to the peptide, making simple substitution with other in-class Fmoc-tyrosines a direct risk to experimental integrity and product performance [2].

Quantitative Evidence Guide: Validated Differentiators of FMOC-D-TYR(ME)-OH for Scientific Procurement


Chiral Purity: Exceeding 99.5% Enantiomeric Excess by Validated HPLC

The commercial availability of Fmoc-D-Tyr(Me)-OH at a certified chiral purity of ≥99.5%, as determined by validated HPLC methods, directly minimizes the risk of epimerization during SPPS. This high degree of stereochemical integrity is a critical quality attribute that is not uniformly guaranteed across all vendors or for all closely related analogs, such as Fmoc-D-Tyr(tBu)-OH, which is commonly offered at ≥98.0% purity (by non-chiral HPLC), a specification that does not quantify enantiomeric purity .

Peptide Synthesis Chiral Purity Quality Control

Optimized Solubility in DMSO for Efficient Solid-Phase Coupling

Fmoc-D-Tyr(Me)-OH demonstrates a reported solubility of at least 100 mg/mL in DMSO, a key solvent for SPPS [1]. This high solubility facilitates the preparation of concentrated stock solutions, ensuring efficient and complete coupling reactions. In contrast, the tert-butyl protected analog, Fmoc-D-Tyr(tBu)-OH, exhibits significantly lower solubility in DMSO and is typically dissolved in DMF or NMP at lower concentrations, which can be a limiting factor in automated synthesizers or when using excess reagent protocols .

Peptide Synthesis Solubility Coupling Efficiency

Elimination of Phenolic Side-Chain Reactivity for Improved Peptide Stability

The O-methyl ether modification in Fmoc-D-Tyr(Me)-OH permanently masks the phenolic hydroxyl group, a common source of synthetic and metabolic instability. This modification prevents O-acylation and alkylation side reactions during SPPS, which are well-documented for unprotected tyrosine residues (e.g., in Fmoc-D-Tyr-OH) [1]. In the final peptide, this modification confers increased metabolic stability by eliminating a site for phase II conjugation (glucuronidation/sulfation) and reduces hydrogen-bonding-mediated aggregation, a key factor in improving the pharmacokinetic profile of therapeutic peptides [2].

Peptide Stability Side Reactions Drug Design

Optimal Application Scenarios for FMOC-D-TYR(ME)-OH in Research and Industrial Peptide Synthesis


Synthesis of Metabolically Stable Peptide Therapeutics

Fmoc-D-Tyr(Me)-OH is the building block of choice for incorporating a stable, O-methylated D-tyrosine residue into peptide drug candidates. The combination of a D-amino acid backbone and a permanent O-methyl ether modification confers resistance to both exo- and endopeptidases, as well as phase II metabolic enzymes, thereby extending the in vivo half-life of the peptide [1]. This is particularly critical for developing long-acting analogs of rapidly cleared endogenous peptides like somatostatin, where the inclusion of O-Me-D-Tyr has been shown to contribute to prolonged duration of action [1].

SPPS of Aggregation-Prone Peptide Sequences

The O-methyl modification in Fmoc-D-Tyr(Me)-OH reduces the hydrogen-bonding potential of the tyrosine side chain. This property is instrumental in the synthesis of difficult peptide sequences, such as those containing beta-sheet-forming motifs or poly-tyrosine stretches, which are prone to on-resin aggregation and incomplete coupling. Replacing a standard Fmoc-Tyr derivative with Fmoc-D-Tyr(Me)-OH can disrupt interchain interactions, improving coupling yields and crude peptide purity .

Preparation of Peptides for Site-Selective Bioconjugation

When a peptide requires a unique, chemically orthogonal handle for bioconjugation (e.g., to a toxin, fluorophore, or PEG moiety), Fmoc-D-Tyr(Me)-OH offers a distinct advantage. By globally protecting all other nucleophilic side chains and using Fmoc-D-Tyr(Me)-OH to replace a key tyrosine, researchers can deprotect a single, strategically placed tyrosine hydroxyl group in the presence of the stable O-methyl ether. This allows for precise, single-point modification of the peptide without the need for complex orthogonal protecting group schemes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for FMOC-D-TYR(ME)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.